2-(Ethanesulfonyl)ethane-1-sulfonamide

Description

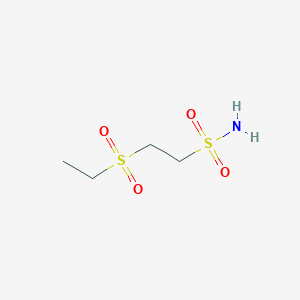

2-(Ethanesulfonyl)ethane-1-sulfonamide is an organosulfur compound featuring two sulfonamide groups linked via an ethane backbone.

Properties

Molecular Formula |

C4H11NO4S2 |

|---|---|

Molecular Weight |

201.3 g/mol |

IUPAC Name |

2-ethylsulfonylethanesulfonamide |

InChI |

InChI=1S/C4H11NO4S2/c1-2-10(6,7)3-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9) |

InChI Key |

OKVLDXQOUOJJLY-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Ethanessulfonyl Fluoride Intermediate

- Ethanessulfonyl fluoride is either commercially available or synthesized by literature methods such as chlorination of ethanesulfinates or fluorination of ethanesulfonyl chlorides.

- Typical preparation involves reaction of ethanesulfinates with fluorinating agents or chlorination followed by fluorination steps.

- The intermediate is isolated under inert atmosphere to prevent hydrolysis.

Amines for Sulfonamide Formation

- Primary amines such as ethane-1-sulfonamide or substituted anilines are used.

- Amines may be commercially obtained or synthesized by standard organic methods.

- Purity of amines is critical for high yield and purity of final product.

Reaction Conditions for Sulfonamide Formation

- The ethanesulfonyl fluoride intermediate is reacted with the amine in an inert solvent such as toluene, acetic acid, dioxane, or N,N-dimethylformamide.

- The reaction temperature is maintained between 100°C and 130°C.

- Reaction time ranges from 3 hours to 72 hours depending on substrate reactivity.

- The molar ratio of sulfonyl fluoride to amine is typically close to 1:1 to ensure complete conversion.

Purification and Isolation

- The crude sulfonamide product is purified by silica gel chromatography.

- Eluents commonly used include mixtures of dichloromethane, methanol, and ammonium hydroxide.

- The purified compound may be converted to a monooxalate or dioxalate salt in acetone or methanol to improve stability and crystallinity.

- Melting points and spectral data are used to confirm purity and identity.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Ethanessulfonyl fluoride synthesis | From ethanesulfinates with fluorinating agents | - | Ethanessulfonyl fluoride (intermediate) | Commercial or literature method |

| Sulfonamide formation | Ethanessulfonyl fluoride + ethane-1-sulfonamide in DMF, 110-130°C, 24-72 h | 7-22 | 2-(Ethanesulfonyl)ethane-1-sulfonamide | Purified by silica gel chromatography |

| Salt formation | Monooxalate salt formation in acetone or methanol | - | Crystalline salt | Improves melting point & stability |

Example from Patent Literature

- Reaction of ethenesulfonyl fluoride (6.55 g, 23.8 mmol) with amine (6.49 g, 26.2 mmol) at 120°C for 24 hours in DMF yielded the sulfonamide product.

- Purification by silica gel chromatography afforded a 21.3% yield of the monooxalate salt with melting point >250°C.

- Similar reactions with substituted anilines gave yields ranging from 7.2% to 21.7% depending on substituents and conditions.

Alternative Approaches and Notes

- Sulfonyl chlorides can also be used as sulfonylating agents, but sulfonyl fluorides provide better control and selectivity.

- The reaction solvent and temperature critically influence the yield and purity.

- The use of inert atmosphere (nitrogen or argon) is recommended to avoid hydrolysis of sulfonyl intermediates.

- Chromatographic purification is essential due to side products and incomplete reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Sulfonylating agent | Ethanessulfonyl fluoride or chloride | Fluoride preferred for selectivity |

| Amine | Ethane-1-sulfonamide or substituted amines | Commercial or synthesized |

| Solvent | Toluene, DMF, dioxane, acetic acid | Inert solvents preferred |

| Temperature | 100°C to 130°C | Higher temp favors reaction rate |

| Reaction time | 3 to 72 hours | Longer times for less reactive amines |

| Purification | Silica gel chromatography | Essential for product purity |

| Salt formation | Monooxalate or dioxalate in acetone/methanol | Enhances stability and crystallinity |

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides, depending on the reagents used.

Scientific Research Applications

2-(Ethanesulfonyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups, which can mimic the structure of natural substrates.

Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)ethane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting the activity of enzymes or altering the function of receptors. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular properties of 2-(Ethanesulfonyl)ethane-1-sulfonamide analogs:

*Note: Physical states inferred from synthesis conditions or similar analogs.

Key Observations :

Yield Variability :

Physicochemical Properties

- Solubility :

- Thermal Stability : Sulfonamides generally decompose above 200°C, with melting points influenced by crystallinity (e.g., 2-(2-bromophenyl)ethane-1-sulfonamide melts at ~461–462 K) .

Biological Activity

2-(Ethanesulfonyl)ethane-1-sulfonamide, a sulfonamide compound, has garnered attention for its biological activities, particularly its role as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of 2-(ethanesulfonyl)ethane-1-sulfonamide can be represented as follows:

- Molecular Formula: CHNOS

- Structural Features:

- Contains two sulfonyl groups attached to an ethane backbone.

- Exhibits properties typical of sulfonamides, allowing it to mimic substrates or transition states in enzymatic reactions.

The primary biological activity of 2-(ethanesulfonyl)ethane-1-sulfonamide is attributed to its ability to inhibit specific enzymes. The following mechanisms have been identified:

- Inhibition of Dihydropteroate Synthase: This enzyme is crucial for bacterial folate synthesis. By inhibiting this enzyme, 2-(ethanesulfonyl)ethane-1-sulfonamide disrupts folate biosynthesis, leading to bacterial growth inhibition.

- Competitive Inhibition: The compound acts as a competitive inhibitor at the active sites of enzymes involved in folate metabolism, which is essential for various cellular processes in microorganisms.

In Vitro Studies

Research has demonstrated that 2-(ethanesulfonyl)ethane-1-sulfonamide exhibits significant inhibitory effects against various cell lines. A study evaluating its effects on human cancer cell lines showed promising results:

- Cell Viability Assays: The compound was tested on HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells. High concentrations led to a notable decrease in cell viability, particularly under hypoxic conditions .

- Mechanism Exploration: The compound's mechanism was further elucidated through molecular docking studies, revealing strong binding affinities to target enzymes .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlighted the unique biological activity of 2-(ethanesulfonyl)ethane-1-sulfonamide. The following table summarizes key findings:

| Compound Name | Structure Type | Unique Features | Inhibitory Activity (nM) |

|---|---|---|---|

| 2-(Benzyloxy)ethane-1-sulfonamide | Sulfonamide | Enhances lipophilicity | 120 |

| 2-(Diethylamino)ethane-1-sulfonamide | Sulfonamide | Promotes solubility | 90 |

| 2-(Ethanesulfonyl)ethane-1-sulfonamide | Sulfonamide | Dual sulfone groups enhance interaction capabilities | 51.6 - 99.6 |

| 4-Aminobenzenesulfonamide | Sulfanilamide | Widely used antibiotic | 75 |

This table illustrates that while other sulfonamides exhibit inhibitory activity, the dual sulfone structure of 2-(ethanesulfonyl)ethane-1-sulfonamide provides enhanced interaction with biological targets.

Case Studies

Several case studies have explored the therapeutic potential of 2-(ethanesulfonyl)ethane-1-sulfonamide:

- Cancer Treatment: A study indicated that this compound could effectively inhibit the growth of osteosarcoma cells (MG-63), showcasing its potential as an anticancer agent .

- Bacterial Infections: Research into its antibacterial properties demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, reinforcing its role as a potential antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.